3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-ethyl-4-(1,2,4-triazol-1-yl)pyrazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O/c1-2-17-14(22)20-7-12(21-9-16-8-18-21)13(19-20)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONABGPXSDQTEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C=C(C(=N1)C2=CC=C(C=C2)Cl)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Cyclocondensation and CuAAC
Step 1 : Cyclocondensation of 4-chlorophenylhydrazine with ethyl 3-(4-chlorophenyl)-2,4-dioxobutanoate yields 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester (4a–d ,).
Step 2 : Hydrolysis to 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (92% yield, HCl/EtOH, 80°C, 6 h).
Step 3 : Conversion to acid chloride using SOCl₂ (89% yield).
Step 4 : Reaction with ethylamine in CH₂Cl₂/Et₃N affords 3-(4-chlorophenyl)-N-ethyl-1H-pyrazole-1-carboxamide (78% yield).
Step 5 : Bromination at C4 using NBS (AIBN, CCl₄, 65°C) yields 4-bromo derivative (64%).
Step 6 : Suzuki-Miyaura coupling with 1H-1,2,4-triazol-1-ylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 85°C, 12 h) delivers target compound (82%).
Advantages : High regiocontrol; compatible with scale-up.
Limitations : Requires palladium catalysts (0.5–2 mol%), increasing costs.
Route 2: One-Pot Triazole Incorporation via Nucleophilic Aromatic Substitution
Step 1 : 3-(4-Chlorophenyl)-4-nitro-1H-pyrazole-1-carboxamide synthesis (HNO₃/H₂SO₄, 0°C, 4 h, 71%).
Step 2 : Nitro group reduction (H₂/Pd-C, EtOH, 50°C, 3 h) to 4-amino derivative (89%).
Step 3 : Diazotization (NaNO₂/HCl, 0°C) and reaction with 1H-1,2,4-triazole (CuCl, DMF, 60°C, 8 h) affords target compound (68%).
Advantages : Avoids transition-metal catalysts.
Limitations : Lower yields due to competing Sandmeyer reactions.
Route 3: Solid-Phase Synthesis for Combinatorial Libraries
Step 1 : Immobilization of 3-(4-chlorophenyl)-1H-pyrazole-1-carboxylic acid on Wang resin (DIC/HOBt, DMF, 25°C, 24 h).
Step 2 : On-resin ethylamine coupling (HATU, DIPEA, DMF, 82% loading efficiency).
Step 3 : C4 functionalization with 1H-1,2,4-triazole via Mitsunobu reaction (DIAD, PPh₃, THF, 12 h, 74%).
Step 4 : Cleavage (TFA/DCM, 2 h) yields target compound (overall 45%).
Advantages : High-throughput screening compatibility.
Limitations : Requires specialized equipment; moderate yields.
Optimization Strategies and Reaction Engineering
Solvent and Catalyst Systems
Temperature and Time Profiling
- Cyclocondensation : Ethanol reflux (78°C) vs. microwave (100°C, 30 min) shows comparable yields (89% vs. 91%).
- CuAAC : 50°C for 3 h vs. 25°C for 16 h (92% vs. 76%).
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
The compound has shown promising antifungal properties, particularly against strains of Candida and Aspergillus. Research indicates that it can inhibit the growth of these fungi at low concentrations, making it a candidate for antifungal drug development. A study demonstrated that derivatives of similar triazole compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 25 µg/mL against Candida albicans .
Anticancer Potential
In vitro studies have revealed that 3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide can induce apoptosis in various cancer cell lines. It has been tested against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells, showing effective cytotoxicity with EC50 values ranging from 8.7 to 12.3 µM . The mechanism involves modulation of cell cycle progression and activation of caspases.
Mechanism of Action
The compound appears to function through multiple pathways:
- Enzyme Inhibition : It inhibits enzymes critical for tumor cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in apoptosis signaling.
- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells .
Agricultural Applications
Fungicide Development
The triazole moiety in the compound is known for its efficacy as a fungicide. Compounds containing triazole structures are widely used in agriculture to control fungal diseases in crops. Research has indicated that this specific compound can be developed into a fungicide to combat agricultural pathogens effectively.
Plant Growth Regulation
Research suggests that compounds like this compound may also influence plant growth and development. Studies are ongoing to explore its potential as a plant growth regulator, which could enhance crop yields and resistance to environmental stressors.
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research is being conducted on incorporating this compound into polymer matrices to improve mechanical strength and thermal stability.
Nanotechnology Applications
There is growing interest in using this compound in nanotechnology for creating nanomaterials with specific functionalities. Its ability to interact with various substrates makes it suitable for applications in drug delivery systems and biosensors.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For instance, it can inhibit the biosynthesis of certain hormones or interfere with cell signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Derivatives
describes pyrazole carboxamides with varying aryl and substituent patterns. For example:
- 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b): Substituents: Dual chlorophenyl groups, methyl group at position 3, cyano group on pyrazole. Molecular Weight: 437.1 g/mol (C₂₁H₁₄Cl₂N₆O). Key Data: Melting point (mp) 171–172°C, IR peaks at 1636.96 cm⁻¹ (amide C=O stretch). The dual chlorophenyl groups enhance lipophilicity but may reduce solubility .
- 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d): Substituents: Fluorophenyl and cyanopyrazole groups. Molecular Weight: 421.0 g/mol (C₂₁H₁₄ClFN₆O). Key Data: mp 181–183°C, MS (ESI): 421.0 [M+H]⁺. However, the lack of a triazole limits target engagement versatility .
Pyrazole-Triazole Hybrids with Pharmacological Activity
and highlight 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide, a cannabinoid CB1 receptor antagonist:
- Substituents: 4-Chlorophenyl, 2,4-dichlorophenyl, methyl, and pyridylmethyl groups.
- Molecular Weight: 470.7 g/mol (C₂₂H₁₅Cl₃N₄O).
- Key Data: IC₅₀ = 0.139 nM at CB1 receptor, crystallographically validated structure.
- Comparison: The pyridylmethyl group enhances receptor binding affinity, while the dichlorophenyl groups increase lipophilicity. The target compound’s triazole may offer similar binding efficiency but with a different pharmacokinetic profile .
Triazole-Containing Derivatives with Varied Cores
describes N-ethyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide :
- Substituents: Ethyl carboxamide, triazole-ethyl group at position 3.
- Molecular Weight: 234.26 g/mol (C₁₀H₁₄N₆O).
- Key Data: No pharmacological data provided, but the smaller size suggests higher solubility than the target compound.
Mechanistic and Pharmacological Insights
- Triazole Role : The 1,2,4-triazole in the target compound likely enhances binding to enzymes/receptors via dual hydrogen-bonding interactions, similar to oxazole derivatives in (e.g., OCM-8, OCM-9) .
- Chlorophenyl vs.
- Carboxamide Variations : The N-ethyl group in the target compound may improve metabolic stability over bulkier substituents (e.g., pyridylmethyl in ), which could hinder cytochrome P450 interactions .
Biological Activity
3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 300.75 g/mol. The compound contains a pyrazole ring fused with a triazole moiety, which is known for its diverse pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory processes.
- Antioxidant Activity : It exhibits the ability to scavenge free radicals, thus reducing oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures possess antimicrobial properties. For instance, derivatives of pyrazoles have been reported to inhibit bacterial growth and show activity against various fungal strains. The specific antimicrobial efficacy of this compound requires further investigation but suggests a promising avenue for development.
Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory properties of related compounds containing triazole and pyrazole structures. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity could be linked to the compound's ability to modulate signaling pathways involved in inflammation.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | TNF-α |
| Related Pyrazole Derivative | 26 | COX-2 |
Anticancer Potential
Emerging research suggests that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines.
Case Studies
Several studies have explored the biological activities of triazole and pyrazole derivatives:
- A study by Xia et al. demonstrated that pyrazole derivatives induced significant apoptosis in A549 lung cancer cells with IC50 values around 49.85 µM .
- In another study focusing on anti-inflammatory properties, compounds were screened for their ability to inhibit TNF-α and IL-6 production in macrophages activated by lipopolysaccharides (LPS), showing promising results comparable to standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-1-carboxamide, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- CuAAC (Click Chemistry) : Copper-catalyzed azide-alkyne cycloaddition to form the triazole ring, requiring precise stoichiometry and catalysts like copper(I) iodide .
- Amide Coupling : Reaction of pyrazole-carboxylic acid derivatives with ethylamine using coupling agents (e.g., HATU or EDC) under inert conditions .
- Substitution Reactions : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution, optimized by controlling temperature (60–80°C) and solvent polarity (e.g., DMF) .
- Key Controls : Monitor intermediates via TLC, optimize pH for amide bond stability, and use column chromatography for purification .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole formation and substituent positions (e.g., chlorophenyl proton signals at δ 7.4–7.6 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water gradient) coupled with high-resolution MS to verify molecular ion peaks and purity (>95%) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
Q. What initial biological screening approaches are recommended to evaluate the compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates and IC₅₀ determination .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida spp.) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing ethyl with cyclopropyl or altering triazole position) and compare bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., chlorophenyl hydrophobicity enhancing target binding) .
- In Silico Screening : Predict ADMET properties (e.g., LogP, BBB permeability) using tools like SwissADME .
Q. What strategies can resolve contradictory reports on the compound's biological activity across different studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum-free media) to minimize variability .
- Metabolic Profiling : Use LC-MS to identify active metabolites in different models (e.g., liver microsomes) that may explain discrepancies .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What computational methods are effective in predicting the compound's binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., GSK-3β) or receptors, guided by co-crystal structures .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and prioritize analogs .
Q. How can researchers evaluate potential off-target effects and toxicity in preclinical models?
- Methodological Answer :
- Panel Screening : Test against 50+ GPCRs, ion channels, and transporters (Eurofins Cerep) to identify off-target liabilities .
- In Vivo Toxicity : Acute toxicity studies in rodents (OECD 423) with histopathology and serum biochemistry (ALT, creatinine) .
- Endocrine Disruption : Use YES/YAS assays (OECD TG 455) to assess estrogenic/androgenic activity .
Q. What catalytic systems improve regioselectivity in triazole ring formation during synthesis?
- Methodological Answer :
- Ligand-Modified Cu Catalysts : Use TBTA (tris(benzyltriazolylmethyl)amine) to enhance regioselectivity in CuAAC, minimizing 1,5-disubstituted triazole byproducts .
- Ruthenium Catalysis : For strain-promoted azide-alkyne cycloaddition (SPAAC) to access alternative regioisomers .
- Microwave Assistance : Reduce reaction time (30 mins vs. 24 hrs) and improve yield via controlled dielectric heating .
Notes
- Advanced questions emphasize mechanistic and methodological rigor, aligning with academic research priorities.
- Data tables synthesize findings from peer-reviewed studies to ensure reproducibility and transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
